

An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dimethylchromone

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Compound of Interest

Compound Name: **6,7-Dimethylchromone**

Cat. No.: **B3257415**

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Abstract

6,7-Dimethylchromone, a derivative of the chromone scaffold, represents a class of compounds with significant interest in medicinal chemistry and drug discovery. The chromone ring system is a privileged structure found in a variety of biologically active molecules.^[1] A thorough understanding of the physicochemical properties of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. This technical guide provides a summary of the known properties of **6,7-Dimethylchromone** and outlines standard experimental protocols for the determination of its key physicochemical parameters. While specific experimental data for this particular derivative is limited in publicly available literature, this guide offers a framework for its characterization based on established methodologies for related compounds.

Chemical Identity

Identifier	Value
IUPAC Name	6,7-dimethylchromen-4-one
CAS Number	288399-56-4
Molecular Formula	C ₁₁ H ₁₀ O ₂
Molecular Weight	174.19 g/mol
Canonical SMILES	CC1=C(C)C=C2C(=O)C=CO C2=C1

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of **6,7-Dimethylchromone** are not readily available in the cited literature. The following table summarizes the current status of this information. The subsequent sections detail the standard experimental protocols that would be employed to determine these values.

Property	Value
Melting Point	Not available
Boiling Point	Not available
Solubility	See Section 2.1
pKa	Not available

Solubility Profile

While specific solubility data for **6,7-Dimethylchromone** is unavailable, a qualitative prediction can be made based on its chemical structure. The presence of the polar carbonyl group and the ether linkage in the chromone ring suggests potential solubility in polar organic solvents. However, the aromatic ring and the two methyl groups contribute to its lipophilicity, which would favor solubility in non-polar organic solvents and limit its solubility in water.

Generally, chromone derivatives exhibit solubility in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone.^[2] Their solubility in alcohols like ethanol and

methanol is often moderate and can be influenced by temperature.[3] It is expected that **6,7-Dimethylchromone** would be poorly soluble in water.[3]

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental methodologies for the determination of the key physicochemical properties of a solid organic compound like **6,7-Dimethylchromone**.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Melting Point Determination

- Sample Preparation: A small amount of finely powdered, dry **6,7-Dimethylchromone** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point.
 - The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
 - The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
- Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Determination of Boiling Point

For a solid compound, the boiling point is determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Vacuum Distillation

- Apparatus: A micro-distillation apparatus suitable for small sample sizes and equipped with a vacuum pump, a manometer, and a cold trap is assembled.
- Procedure:
 - A small sample of **6,7-Dimethylchromone** is placed in the distillation flask.
 - The system is evacuated to a specific, stable pressure.
 - The sample is heated gradually.
 - The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
- Normalization: The observed boiling point can be extrapolated to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.

Determination of Solubility

Methodology: Equilibrium Solubility Method (Shake-Flask)

- Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) are chosen.
- Procedure:
 - An excess amount of **6,7-Dimethylchromone** is added to a known volume of each solvent in a sealed vial.
 - The vials are agitated (e.g., on a shaker) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The resulting saturated solutions are filtered to remove any undissolved solid.
- Quantification: The concentration of **6,7-Dimethylchromone** in each filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography

(HPLC) with a UV detector or UV-Vis spectrophotometry, against a calibration curve of known concentrations.

- Data Expression: Solubility is typically expressed in units of mg/mL or mol/L.

Determination of pKa

The pKa value is essential for understanding the ionization state of a molecule at different pH values. For a non-ionizable compound like **6,7-Dimethylchromone**, which lacks acidic or basic functional groups, the determination of a pKa in the typical aqueous pH range is not applicable. However, for chromone derivatives with ionizable substituents, the following methods are standard.

Methodology: UV-Vis Spectrophotometry[4][5]

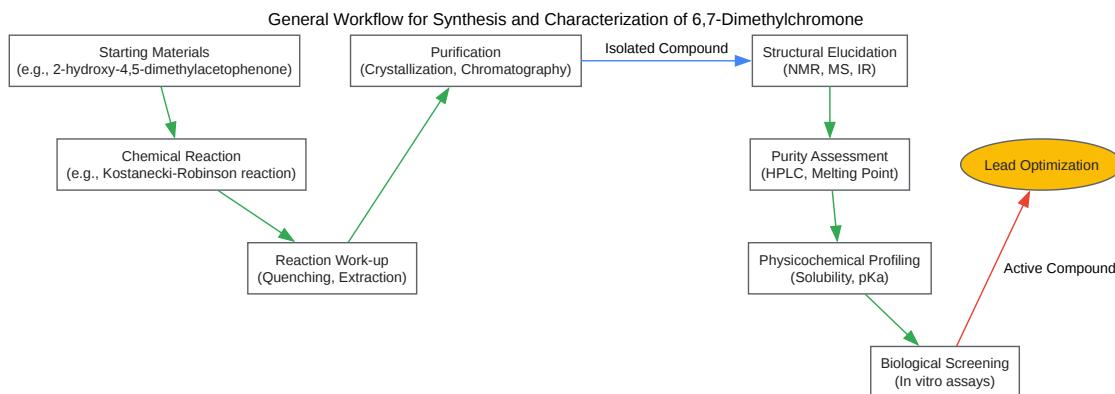
- Principle: This method relies on the difference in the UV-Vis absorption spectrum of the ionized and non-ionized forms of the compound.
- Procedure:
 - A series of buffer solutions with a range of known pH values are prepared.
 - A constant concentration of the chromone derivative is added to each buffer solution.
 - The UV-Vis spectrum of each solution is recorded.
- Data Analysis:
 - The absorbance at a wavelength where the ionized and non-ionized forms have different absorptivities is plotted against the pH.
 - The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve. The Henderson-Hasselbalch equation is used for the calculation.[4][5]

Methodology: Potentiometric Titration[6]

- Principle: This method involves titrating a solution of the compound with a standard acid or base and monitoring the pH change.
- Procedure:
 - A solution of the chromone derivative in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) is prepared.
 - The solution is titrated with a standardized solution of HCl or NaOH.
 - The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- Data Analysis:
 - A titration curve (pH versus volume of titrant added) is plotted.
 - The pKa is determined from the pH at the half-equivalence point.

Logical Workflow for Synthesis and Characterization

As no specific signaling pathways for **6,7-Dimethylchromone** have been identified in the literature, the following diagram illustrates a general experimental workflow for the synthesis and characterization of a novel chromone derivative.

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